molecular formula C12H14O3S B13938487 3-Tosyl-6-oxa-bicyclo[3.1.0]hexane

3-Tosyl-6-oxa-bicyclo[3.1.0]hexane

Cat. No.: B13938487
M. Wt: 238.30 g/mol
InChI Key: SAUPZDZNFDSVMG-UHFFFAOYSA-N
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Description

3-Tosyl-6-oxa-bicyclo[3.1.0]hexane is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane scaffold with an oxygen atom at the 6-position and a tosyl (p-toluenesulfonyl) group at the 3-position. The bicyclo[3.1.0]hexane system consists of a fused cyclopropane and cyclohexane ring, introducing significant steric strain and conformational rigidity. The tosyl group enhances the compound’s stability and serves as a leaving group in substitution reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates .

Properties

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H14O3S/c1-8-2-4-9(5-3-8)16(13,14)10-6-11-12(7-10)15-11/h2-5,10-12H,6-7H2,1H3

InChI Key

SAUPZDZNFDSVMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CC3C(C2)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tosyl-6-oxa-bicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Tosyl-6-oxa-bicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Tosyl-6-oxa-bicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-Tosyl-6-oxa-bicyclo[3.1.0]hexane exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Azabicyclo[3.1.0]hexane Derivatives

  • Example : 3-Benzyl-6-fluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione , (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane .
  • Key Features :
    • Nitrogen at the 3-position introduces basicity and hydrogen-bonding capability.
    • Applications: GlyT1 inhibitors (for neurological disorders), T-type calcium channel blockers, and muscarinic receptor antagonists .
    • Molecular Weight Range: 112.17–330.00 g/mol (varies with substituents) .

6-Oxabicyclo[3.1.0]hexane Derivatives

  • Example : Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate , 1-(3-buten-1-yl)-6-oxabicyclo[3.1.0]hexane .
  • Key Features :
    • Oxygen at the 6-position increases polarity and stabilizes the cyclopropane ring.
    • Applications: Precursors for nucleoside analogs (e.g., conformationally locked pyrimidines) or intermediates in liquid crystal synthesis .
    • Molecular Weight: 138.21–156.18 g/mol .

6-Oxa-3-thiabicyclo[3.1.0]hexane Derivatives

  • Example : 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane-3,3-dioxide .
  • Key Features :
    • Sulfur and oxygen atoms enhance electronic diversity; sulfone groups improve metabolic stability.
    • Molecular Weight: 148.18 g/mol .

Functionalized Derivatives

Tosyl-Substituted Analogues

  • Example : 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane .
  • Key Features :
    • Tosyl group enables nucleophilic displacement reactions.
    • Likely applications: Intermediate in drug discovery (e.g., protease inhibitors or kinase-targeted therapies).

Carboxylate and Ester Derivatives

  • Example : Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate .
  • Key Features :
    • Ester groups facilitate further functionalization (e.g., hydrolysis to carboxylic acids).
    • Molecular Weight: 156.18–276.33 g/mol .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
3-Tosyl-6-oxa-bicyclo[3.1.0]hexane C₁₃H₁₆O₃S 264.33 (estimated) Tosyl, oxa Synthetic intermediate
3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane C₁₀H₁₇NO₃ 199.25 Boc-protected amine, oxa Peptide synthesis
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate C₈H₁₂O₃ 156.18 Ester, oxa Nucleoside analog precursors
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane C₁₁H₁₂BrN 238.13 Bromophenyl, aza Drug discovery (cross-coupling)
6-Oxa-3-thiabicyclo[3.1.0]hexane-3,3-dioxide C₅H₈O₃S 148.18 Sulfone, oxa Materials science

Key Research Findings

Heteroatom Positioning : Relocating the oxygen atom in oxabicyclo[3.1.0]hexane scaffolds (e.g., from 3-oxa to 2-oxa) significantly alters synthetic accessibility and biological activity .

Pharmaceutical Relevance : Azabicyclo[3.1.0]hexane derivatives show promise in treating NAFLD, pruritus, and neurological disorders due to their rigid, bioavailable structures .

Synthetic Challenges : Tosyl and sulfone groups enhance stability but require precise regioselective reactions to avoid side products .

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